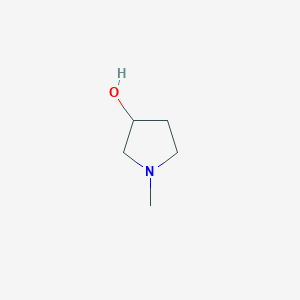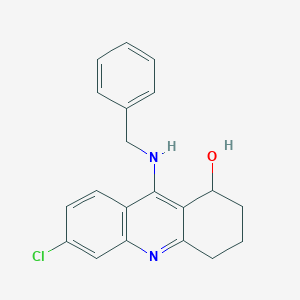
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acridine family of compounds and has been found to have a wide range of biological activities. In
Mechanism Of Action
The mechanism of action of 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes involved in DNA replication and protein synthesis. It has also been shown to have an effect on the cell cycle, leading to cell death in cancer cells.
Biochemical And Physiological Effects
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anticancer properties, leading to cell death in cancer cells. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- in lab experiments is its wide range of biological activities. This compound has been found to have antibacterial, antifungal, antiviral, and anticancer properties, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound is necessary to ensure the safety of researchers.
Future Directions
There are many potential future directions for the study of 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-. One area of research could be the development of new derivatives of this compound with enhanced biological activities. Another area of research could be the investigation of the mechanism of action of this compound to better understand its biological effects. Additionally, this compound could be further studied for its potential applications in the treatment of neurological disorders and other diseases.
Scientific Research Applications
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
104628-21-9 |
|---|---|
Product Name |
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- |
Molecular Formula |
C20H19ClN2O |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
9-(benzylamino)-6-chloro-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H19ClN2O/c21-14-9-10-15-17(11-14)23-16-7-4-8-18(24)19(16)20(15)22-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,18,24H,4,7-8,12H2,(H,22,23) |
InChI Key |
UFBJNPUZMUQXFV-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O |
Canonical SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O |
synonyms |
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







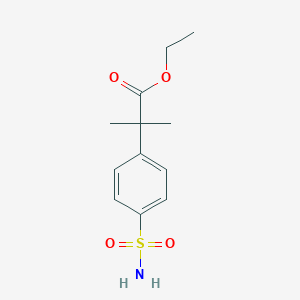
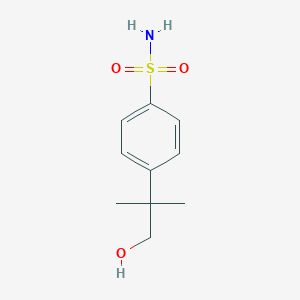
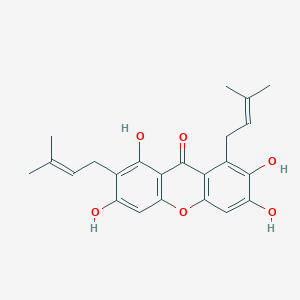
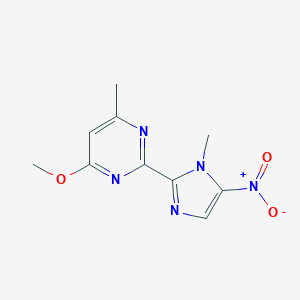
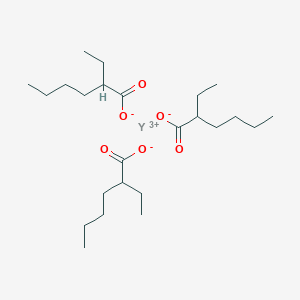
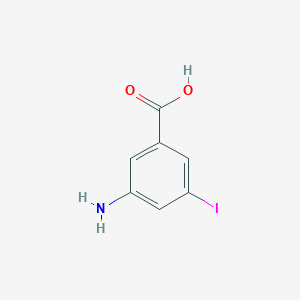
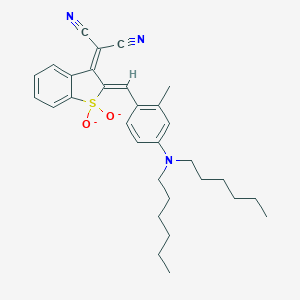
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
